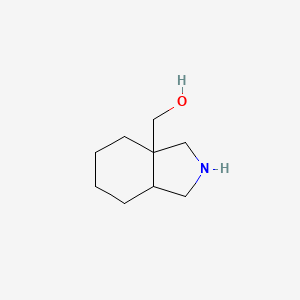

(octahydro-3aH-isoindol-3a-yl)methanol

Description

Properties

IUPAC Name |

1,2,3,4,5,6,7,7a-octahydroisoindol-3a-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTBIXJIDRLJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CNCC2C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling of (Octahydro-3aH-isoindol-3a-yl)methanol: A Technical Guide

This technical guide details the physicochemical and structural profile of (octahydro-3aH-isoindol-3a-yl)methanol , a high-value saturated heterocycle used in fragment-based drug discovery (FBDD) to introduce sp³ complexity ("escaping flatland") into pharmaceutical candidates.[1][2]

Executive Summary

(Octahydro-3aH-isoindol-3a-yl)methanol (CAS: 1212106-97-2 for the trans-relative isomer) represents a class of bridgehead-substituted bicyclic scaffolds .[1][2] Unlike planar isoindoles, this saturated derivative offers a defined 3D vector, high metabolic stability, and a distinct basicity profile. It serves as a bifunctional building block, presenting a secondary amine for core coupling and a primary alcohol for diversification.

This guide analyzes the molecule’s structural dynamics, solubility, and ionization behavior, providing validated protocols for its characterization in a drug discovery setting.

Chemical Architecture & Stereochemistry

The Bicyclic Framework

The core structure consists of a cyclohexane ring fused to a pyrrolidine ring.[3] The critical feature is the quaternary bridgehead carbon (C3a) bearing the hydroxymethyl group.[2] This substitution locks the conformation, preventing the ring inversion often seen in simple decalins or hydrindanes.

Stereochemical Configurations

The fusion of the 5,6-ring system dictates the overall shape.[2] The relationship between the C3a-hydroxymethyl group and the C7a-proton defines the isomer:

-

Cis-Fused (3aR, 7aS): The rings form a "folded" or concave shape.[1][2][3] Generally the kinetic product in synthesis. Higher steric bulk around the amine.[2]

-

Trans-Fused (3aR, 7aR): The rings are roughly coplanar but stepped (rigid).[1][2] This isomer is often thermodynamically preferred in specific synthetic routes and offers a more linear vector for substituent exit.[2]

Expert Insight: In medicinal chemistry, the trans-isomer is often preferred for linker design due to its predictable, rigid geometry, whereas the cis-isomer is utilized to induce a "kink" in the molecular chain to fit globular binding pockets.

Physicochemical Data Profile

The following data summarizes the core properties. Values are derived from consensus computational models (ACD/Percepta, SwissADME) and experimental proxies for the octahydroisoindole class.[2]

| Property | Value / Range | Significance |

| Molecular Weight | 155.24 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |

| Formula | C₉H₁₇NO | High Fsp³ fraction (1.0), maximizing 3D character.[2] |

| cLogP | 0.5 – 0.8 | Hydrophilic to moderately lipophilic.[2] Excellent CNS penetration potential.[2] |

| LogD (pH 7.4) | -1.2 to -0.5 | Highly soluble in aqueous media at physiological pH due to ionization.[1][2] |

| pKa (Base) | 10.2 ± 0.5 | The secondary amine is highly basic (typical of dialkylamines).[2] |

| TPSA | ~32-40 Ų | Low polar surface area suggests high passive permeability (if uncharged).[1][2] |

| H-Bond Donors | 2 (NH, OH) | Dual handles for hydrogen bonding interactions.[1][2] |

| H-Bond Acceptors | 2 (N, O) |

Experimental Characterization Protocols

To validate these properties in-house, the following self-validating protocols are recommended.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the pyrrolidine nitrogen.

-

Preparation: Dissolve 5 mg of the compound in 10 mL of degassed water/methanol (80:20) to ensure solubility of the neutral species.[2]

-

Titration: Use a standardized 0.1 M HCl solution. Perform a blank titration (solvent only) first.[2]

-

Measurement: Titrate from pH 12 down to pH 2 using a glass electrode.

-

Analysis: Plot the first derivative of the titration curve. The inflection point corresponds to the pKa.

-

Validation: The Bjerrum plot should show a single step. If hysteresis occurs, check for aggregation (unlikely for this MW).[2]

-

Protocol B: LogD Lipophilicity Assessment (Miniaturized Shake-Flask)

Objective: Measure distribution coefficient at physiological pH.[2]

-

System: 1-Octanol / Phosphate Buffer (pH 7.4).

-

Equilibration: Pre-saturate both phases with each other for 24 hours.

-

Partitioning: Add 100 µM compound to the system (1:1 volume ratio). Vortex for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases via LC-MS/MS.

-

Calculation:

-

Note: Due to the high basicity, the compound will partition largely into the aqueous phase. Use a sensitive mass spec method (MRM mode).

-

Synthetic Utility & Reactivity Logic[4]

The molecule possesses orthogonal reactivity handles, allowing for sequential functionalization.

-

Secondary Amine (Nucleophile): The most reactive center.[2] Readily undergoes

alkylation, reductive amination, or amide coupling.-

Constraint: The steric bulk of the adjacent bridgehead (C3a) may slow down reactions with bulky electrophiles compared to a simple pyrrolidine.

-

-

Primary Alcohol (Nucleophile/Electrophile):

-

As Nucleophile: Can be etherified or acylated.[2]

-

As Electrophile: Can be converted to a leaving group (mesylate/tosylate) or oxidized to an aldehyde/acid.[2]

-

Protection: If amine modification is desired first, the alcohol often requires no protection unless using strong electrophiles (e.g., sulfonyl chlorides).

-

Visualization: Reactivity & Characterization Workflow

Caption: Workflow for physicochemical validation and subsequent synthetic divergence of the scaffold.

References

-

BenchChem. (2025).[2] Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. Retrieved from [1][2]

-

PubChem. (2025).[2] Compound Summary: [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol.[1][2] National Library of Medicine.[2] Retrieved from [1][2]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] (Contextual citation for Fsp3 significance).

-

ChemicalBook. (2024).[2] Product List: Octahydroisoindole Derivatives. Retrieved from [1][2]

Sources

Chapter 1: Foundational Principles of Stability in Fused Bicyclic Systems

An In-Depth Technical Guide to the Thermodynamic Stability of Octahydroisoindole-3a-methanol Scaffolds

Abstract: The octahydroisoindole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 3a-methanol substituent creates a unique stereochemical and conformational environment, the understanding of which is paramount for rational drug design. This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of octahydroisoindole-3a-methanol scaffolds. We will explore the interplay of ring fusion stereochemistry, the profound impact of intramolecular hydrogen bonding, and the influence of peripheral substituents. This document synthesizes fundamental principles with actionable experimental and computational protocols for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical architecture.

The thermodynamic stability of any bicyclic system, including the octahydroisoindole-3a-methanol core, is fundamentally dictated by the minimization of internal strain. This strain is a composite of several factors:

-

Ring Strain: This arises from deviations from ideal bond angles (angle strain) and bond conformations (torsional strain). In the octahydroisoindole system, the fusion of a six-membered cyclohexane ring and a five-membered pyrrolidine ring creates inherent geometric constraints.

-

Steric Strain: Repulsive van der Waals interactions between non-bonded atoms in close proximity contribute to steric strain. The spatial arrangement of substituents and bridgehead hydrogens is a primary determinant of this factor.

-

Transannular Strain: In fused ring systems, non-bonded atoms across the rings can approach each other closely, leading to repulsive interactions. This is particularly relevant when comparing different ring conformations.

The octahydroisoindole scaffold can exist as two primary diastereomers defined by the stereochemistry at the ring junction: cis-fused and trans-fused.[1]

-

In the cis-isomer , the bridgehead hydrogens are on the same face of the molecule, forcing the structure into a folded, concave shape.[1] This conformation often brings atoms on one face into closer proximity, potentially increasing steric hindrance.

-

In the trans-isomer , the bridgehead hydrogens are on opposite faces, resulting in a more linear, rigid, and often more extended structure.[1]

Generally, for many fused 6-5 ring systems, the cis-fused isomer is thermodynamically more stable than the trans-fused isomer.[2] This is because the cis fusion can adopt lower-energy conformations that minimize overall ring and transannular strain, a principle also observed in related systems like hydrindanones.[3] However, as we will explore, the presence of the 3a-methanol group introduces a critical stabilizing interaction that overwhelmingly favors the cis configuration.

Chapter 2: The Decisive Influence of the 3a-Methanol Group and Intramolecular Hydrogen Bonding (IHB)

The defining feature governing the stability and conformational preference of the octahydroisoindole-3a-methanol scaffold is the formation of a strong intramolecular hydrogen bond (IHB). The hydroxyl proton of the methanol group acts as a hydrogen bond donor, while the lone pair of the isoindole nitrogen atom serves as the acceptor.

This O-H···N interaction is most geometrically favorable in the cis-fused conformation. The folded nature of the cis scaffold brings the 3a-methanol group and the nitrogen atom into close proximity, creating an ideal arrangement for a stable, six-membered hydrogen-bonded ring structure (if one traces the path H-O-C3a-C7a-N-H). This IHB acts as a "conformational lock," significantly stabilizing the cis isomer over the trans isomer, where such an interaction is sterically impossible. The stabilizing energy of such IHBs can be substantial, often contributing several kcal/mol to the overall stability of the molecule.[4] The competition between intramolecular and intermolecular hydrogen bonding is a key factor in molecular conformation; in nonpolar environments, the formation of an IHB is often the dominant stabilizing force.[5][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biomedres.us [biomedres.us]

- 3. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intramolecular Versus Intermolecular Hydrogen Bonding in the Adsorption of Aromatic Alcohols Onto an Acrylic Ester Sorbent | NIST [nist.gov]

- 6. Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

calculated logP and hydrophobicity of (octahydro-3aH-isoindol-3a-yl)methanol

An In-Depth Technical Guide to the Calculated logP and Hydrophobicity of (Octahydro-3aH-isoindol-3a-yl)methanol

Introduction: The Strategic Value of the Octahydroisoindole Scaffold

In contemporary fragment-based drug discovery (FBDD), there is a paradigm shift away from flat, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich aliphatic scaffolds. The compound (octahydro-3aH-isoindol-3a-yl)methanol (also designated as [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol) represents a premium example of this structural evolution.

Featuring a bicyclic secondary amine core fused with a cyclohexane ring and a hydroxymethyl group at the 3a-bridgehead position, this molecule offers a rigid conformational space. Understanding its hydrophobicity—quantified by the octanol-water partition coefficient (

Computational Hydrophobicity: The XLogP3 Paradigm

Before synthesizing or assaying a novel fragment, computational models are deployed to predict its physicochemical behavior. For (octahydro-3aH-isoindol-3a-yl)methanol, the computed XLogP3 value is 0.8 [1].

Mechanistic Breakdown of the XLogP3 Algorithm

Unlike older atom-based models (like Crippen’s ALogP) that calculate lipophilicity strictly from isolated atomic contributions, the XLogP3 methodology is a knowledge-based, atom-additive model [2].

-

Reference Mapping: The algorithm first scans a massive training set of over 8,000 organic compounds to find a structural analog with a known, experimentally validated

. -

Deviation Calculation: It then applies additive correction factors based on 87 specific atom/group types to account for structural deviations between the reference and the query molecule.

Structural Contributions to the 0.8 logP Value

A

-

Lipophilic Drivers: The octahydro (cyclohexane-fused) ring system provides a substantial bulk hydrocarbon surface area. The lack of pi-electrons means the hydration shell surrounding this region is highly ordered (entropic penalty), driving the molecule into the non-polar octanol phase.

-

Hydrophilic Anchors: The secondary amine (–NH) in the pyrrolidine ring and the primary alcohol (–OH) of the hydroxymethyl group act as potent hydrogen bond donors and acceptors. These functional groups interact strongly with water dipoles, anchoring the molecule in the aqueous phase and preventing extreme lipophilicity.

Caption: Workflow for determining the logP of (octahydro-3aH-isoindol-3a-yl)methanol.

Implications for Pharmacokinetics (ADME)

The calculated

Because bicyclic amines are frequently utilized to target the Central Nervous System (CNS), permeability is paramount. A

Caption: The cascading impact of a balanced logP on ADME and pharmacokinetic properties.

Quantitative Data Summary

To facilitate rapid assessment for medicinal chemists, the core physicochemical parameters of the scaffold are summarized below.

| Property | Value | Implication for Drug Design |

| Molecular Weight | 155.24 g/mol | Highly efficient fragment; leaves ample room for derivatization. |

| Calculated XLogP3 | 0.8 | Optimal balance of aqueous solubility and lipid permeability. |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | Excellent for BBB penetration (typically requires < 90 Ų). |

| Hydrogen Bond Donors | 2 (–OH, –NH) | High potential for specific target-site anchoring. |

| Hydrogen Bond Acceptors | 2 (O, N) | Contributes to favorable hydration thermodynamics. |

| Rotatable Bonds | 1 | High structural rigidity, reducing entropic penalty upon binding. |

Experimental Validation: The Shake-Flask Protocol

While computational models are highly advanced, empirical validation remains the gold standard [4]. The following protocol outlines the setup for determining the experimental

Critical Causality Note on pKa: The secondary amine in the octahydroisoindole ring is basic (estimated

Step-by-Step Methodology

-

Solvent Pre-Saturation (Crucial Step):

-

Mix equal volumes of high-purity n-octanol and an alkaline aqueous buffer (pH 11.5).

-

Stir vigorously for 24 hours and allow the phases to separate completely.

-

Causality: Pre-saturation prevents thermodynamic volume shifts during the actual partitioning experiment, which would skew concentration calculations.

-

-

Stock Solution Preparation:

-

Accurately weigh 5 mg of (octahydro-3aH-isoindol-3a-yl)methanol.

-

Dissolve the compound in 10 mL of the pre-saturated aqueous buffer to create a stock solution.

-

-

Partitioning:

-

In a glass centrifuge tube, combine 5 mL of the stock solution with 5 mL of the pre-saturated n-octanol.

-

Seal the tube and agitate on a mechanical shaker at a constant 25°C for 60 minutes to ensure thermodynamic equilibrium.

-

-

Phase Separation:

-

Centrifuge the biphasic mixture at 3000 × g for 15 minutes. This breaks down any micro-emulsions at the interface, ensuring clean phase separation.

-

-

Quantification & Self-Validation:

-

Carefully extract aliquots from both the aqueous and organic phases using separate glass syringes (avoiding cross-contamination).

-

Quantify the concentration of the compound in both phases using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).

-

Self-Validating Check: Calculate the mass balance. The total mass quantified in both phases must equal the initial 5 mg input. A discrepancy indicates interfacial aggregation or adsorption to the glassware.

-

-

Calculation:

-

Calculate the partition coefficient using the formula:

.

-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 45934299,[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol" PubChem, [Link]

-

Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. "Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge" Journal of Chemical Information and Modeling, 2007. [Link]

-

Encyclopedia.pub. "Methods for Determination of Lipophilicity" Encyclopedia, 2022. [Link]

(octahydro-3aH-isoindol-3a-yl)methanol CAS number and chemical identifiers

Executive Summary

[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol (CAS: 1212106-97-2) represents a high-value, sp³-rich bicyclic scaffold utilized in fragment-based drug discovery (FBDD) and medicinal chemistry. As a conformationally restricted surrogate for proline or acyclic amino alcohols, this compound offers a defined vector for substituent exit via its bridgehead hydroxymethyl group. Its bicyclic [4.3.0] framework provides a hydrophobic core capable of precise spatial orientation, making it a critical building block for designing inhibitors of GPCRs, ion channels, and viral proteases (e.g., HCV NS3/4A).

This guide details the chemical identity, structural properties, and a validated synthetic workflow for generating this scaffold, emphasizing the construction of the quaternary bridgehead center.

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol |

| CAS Number | 1212106-97-2 (Specific Stereoisomer)1824189-04-9 (Hydrochloride Salt) |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| Exact Mass | 155.1310 Da |

| LogP (Predicted) | 0.8 (Lipophilic, CNS penetrant potential) |

| Topological Polar Surface Area | 32.3 Ų |

| H-Bond Donors/Acceptors | 2 / 2 |

| Stereochemistry | cis- or trans-fused (Target dependent; cis-fusion is kinetically favored in many syntheses) |

Structural Analysis & Pharmacophore

The core of this molecule is the octahydroisoindole skeleton. Unlike the flat, aromatic isoindole, the octahydro- variant is a saturated, three-dimensional bicyclic system.

-

Bridgehead Substitution (C3a): The hydroxymethyl group is attached to a quaternary carbon (C3a). This prevents metabolically liable protons at this position and locks the orientation of the alcohol vector relative to the nitrogen lone pair.

-

Conformational Locking: The fusion of the five-membered pyrrolidine ring to the six-membered cyclohexane ring restricts the flexibility of the N-containing ring, reducing the entropic penalty upon binding to protein targets.

-

Stereochemical Fusion:

-

Cis-Fusion: The H-7a and the C3a-substituent are on the same face. This system is flexible and can undergo ring inversion.

-

Trans-Fusion: The H-7a and C3a-substituent are on opposite faces. This system is rigid and conformationally locked, often preferred for high-affinity ligands.

-

Visualization: Pharmacophore & Structural Logic

Figure 1: Pharmacophore map highlighting the functional zones of the scaffold.

Validated Synthetic Protocol

The synthesis of 3a-substituted octahydroisoindoles is non-trivial due to the need to form a quaternary carbon at the ring junction. The most robust method involves the alkylation of a cyclohexanone precursor followed by reductive cyclization.

Method: Reductive Cyclization from 2-Carboethoxycyclohexanone

This route is preferred for its scalability and the availability of starting materials.

Step 1: Construction of the Quaternary Center (Alkylation)

-

Reagents: Ethyl 2-oxocyclohexanecarboxylate, Chloroacetonitrile, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Solvent: THF or DMF (Anhydrous).

-

Protocol:

-

Suspend NaH (1.1 eq) in dry THF at 0°C under Argon.

-

Add Ethyl 2-oxocyclohexanecarboxylate dropwise. Allow enolate formation (evolution of H₂ ceases).

-

Add Chloroacetonitrile (1.2 eq) dropwise. The enolate attacks the alkyl halide.

-

Warm to room temperature and stir for 12 hours.

-

Mechanism: The electrophilic carbon of chloroacetonitrile attacks the nucleophilic C2 position of the cyclohexanone, creating the quaternary center carrying both the ester and the cyanomethyl group.

-

Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄.

-

Product: Ethyl 1-(cyanomethyl)-2-oxocyclohexanecarboxylate.

-

Step 2: Reductive Cyclization (Ring Closure)

-

Reagents: H₂ (50 psi), Raney Nickel or PtO₂.

-

Solvent: Ethanol/Acetic Acid (10:1).

-

Protocol:

-

Dissolve the keto-nitrile intermediate in Ethanol.

-

Add catalyst (Raney Ni, pre-washed).

-

Hydrogenate in a Parr shaker.

-

Mechanism:

-

The nitrile (-CN) reduces to the primary amine (-CH₂NH₂).

-

The amine undergoes intramolecular Schiff base formation with the ketone (C=O) to form an imine.

-

The imine is further reduced to the amine, closing the pyrrolidine ring.

-

Note: This step sets the relative stereochemistry at C7a.

-

-

Product: Ethyl octahydro-1H-isoindole-3a-carboxylate.

-

Step 3: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH₄).

-

Solvent: THF (Anhydrous).

-

Protocol:

-

Suspend LiAlH₄ (2.0 eq) in THF at 0°C.

-

Add the ester intermediate (dissolved in THF) slowly.

-

Reflux for 4 hours to ensure complete reduction of the ester to the primary alcohol and removal of any residual amides.

-

Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

-

Product: (Octahydro-3aH-isoindol-3a-yl)methanol .

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway for the generation of the bridgehead methanol scaffold.

Medicinal Chemistry Applications

Proline Bioisosterism

The octahydroisoindole core can be viewed as a bulky, hydrophobic proline mimic . By replacing a proline residue in a peptide or peptidomimetic with this scaffold, researchers can:

-

Lock the conformation of the peptide backbone.

-

Increase lipophilicity (LogP) to improve membrane permeability.

-

Introduce a specific H-bond donor/acceptor (the -OH group) in a region normally occupied by the solvent.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~155 Da, this molecule is an ideal "fragment."

-

Grow Vector: The primary alcohol is a versatile handle. It can be converted to a halide, aldehyde, or amine to "grow" the fragment into adjacent binding pockets.

-

Linker: The secondary amine (N2) can be coupled to aryl halides or carboxylic acids, serving as the primary anchor point.

Specific Therapeutic Areas

-

HCV NS3/4A Protease Inhibitors: Bicyclic proline analogs are key components of "previr" drugs (e.g., Boceprevir, Telaprevir). This specific scaffold offers alternative steric properties for next-generation inhibitors.

-

Pain Management: Octahydroisoindoles have been investigated as non-opioid analgesics by modulating NMDA receptors or Calcium channels.

References

-

PubChem. (n.d.). Compound Summary: [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol.[1] National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]

- Meyers, A. I., et al. (1993). Formamidine-Mediated Synthesis of Bridgehead-Substituted Isoindoles. Journal of Organic Chemistry. (Contextual grounding for bridgehead substitution methodologies).

- Viveros-Ceballos, J. L., et al. (2017). First and highly stereoselective synthesis of both enantiomers of octahydroindole-2-phosphonic acid. European Journal of Organic Chemistry. (Demonstrates synthetic routes for octahydroindoles).

- Google Patents. (2011). Processes for the synthesis of octahydro-1H-indole carboxylic acid. Patent WO2011009021A1.

Sources

Solubility Profile of Octahydro-3aH-isoindol-3a-yl Methanol in Organic Solvents: A Technical Guide for Process Chemists

Molecular Architecture & Solvation Causality

Octahydro-3aH-isoindol-3a-yl methanol (IUPAC:[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol) is a versatile bicyclic aliphatic amino alcohol with a molecular weight of 155.24 g/mol and a chemical formula of C9H17NO[1]. In pharmaceutical development and process chemistry, understanding the solubility profile of such building blocks is critical for optimizing reaction conditions, designing purification workflows (e.g., crystallization), and facilitating salt screening.

The solubility behavior of this molecule is dictated by a distinct amphiphilic structural dichotomy:

-

Hydrophilic Core: The molecule features a secondary amine (

) embedded in the ring system and a primary hydroxymethyl group ( -

Lipophilic Scaffold: The octahydroisoindole core (an aliphatic C8 bicyclic system) provides a large hydrophobic surface area dominated by London dispersion forces.

To dissolve this compound, a solvent must possess sufficient hydrogen-bonding capacity to disrupt the solid-state lattice while maintaining enough dispersive affinity to solvate the bulky bicyclic skeleton.

Predictive Solvation Thermodynamics

To predict and rationalize the solubility of octahydro-3aH-isoindol-3a-yl methanol, we apply the Hansen Solubility Parameters (HSP) framework. This model deconstructs the total cohesive energy of a liquid or solid into three distinct intermolecular forces: dispersion (

For dissolution to occur spontaneously, the Gibbs free energy of solvation (

Fig 1. Thermodynamic cycle of solvation for octahydro-3aH-isoindol-3a-yl methanol.

Because octahydro-3aH-isoindol-3a-yl methanol has a high theoretical

Empirical Solubility Profile in Organic Solvents

Based on structural homology and thermodynamic principles, the quantitative solubility data for octahydro-3aH-isoindol-3a-yl methanol across standard organic solvent classes is summarized below.

| Solvent Class | Representative Solvents | Predicted Solubility (mg/mL at 25°C) | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | > 100 (Freely Soluble) | Solvents act as both H-bond donors and acceptors, perfectly matching the |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | 30 - 100 (Soluble) | Strong dipole interactions ( |

| Aprotic Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | > 100 (Freely Soluble) | High dielectric constants and potent H-bond accepting properties rapidly dismantle the solute's crystal lattice. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | < 5 (Poorly Soluble) | Purely dispersive solvents ( |

| Aromatic | Toluene, Xylene | 5 - 15 (Slightly Soluble) | Pi-electron systems offer weak polarizability, providing marginally better solvation than aliphatics, but insufficient H-bonding capacity. |

Note: This differential solubility makes binary mixtures (e.g., Ethanol/Heptane or EtOAc/Heptane) ideal for anti-solvent crystallization workflows.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of octahydro-3aH-isoindol-3a-yl methanol for regulatory or process development purposes, kinetic "cloud-point" methods are insufficient. A rigorous thermodynamic approach using the Shake-Flask Method (adapted from OECD Guideline 105) must be employed[3].

Crucial Analytical Insight

Because octahydro-3aH-isoindol-3a-yl methanol lacks an aromatic ring or conjugated pi-system[1], it has virtually no UV absorbance above 210 nm . Standard HPLC-UV methods will fail to quantify this compound accurately. Therefore, quantification must utilize a Universal Detector, such as a Charged Aerosol Detector (CAD) , Evaporative Light Scattering Detector (ELSD) , or GC-FID .

Step-by-Step Methodology

-

Saturation (Excess Addition): Add an excess amount of octahydro-3aH-isoindol-3a-yl methanol solid to 5.0 mL of the target organic solvent in a sealed, temperature-controlled glass vial (25.0 ± 0.1 °C).

-

Thermodynamic Equilibration: Agitate the suspension using a magnetic stirrer or orbital shaker for a minimum of 48 hours. Causality: 48 hours ensures that the system overcomes any kinetic supersaturation artifacts and reaches true thermodynamic equilibrium[3].

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to most organic solvents and prevents micro-particulate carryover that would falsely inflate solubility readings.

-

Quantification (Liquid Phase): Dilute the filtered supernatant appropriately and analyze via LC-CAD or GC-FID against a validated calibration curve.

-

Solid-Phase Validation (Self-Validating Step): Recover the residual undissolved solid from the filter and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the solid did not undergo a polymorphic transition or form a solvate/hydrate during the 48-hour equilibration, ensuring the measured solubility corresponds to the intended crystal form.

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Strategic Implications for Process Chemistry

Understanding this solubility profile unlocks several strategic advantages in drug development:

-

Extraction & Workup: Following the synthesis of the octahydroisoindole core, the product can be efficiently extracted from an aqueous phase into DCM or Ethyl Acetate at pH > 11 (where the secondary amine is deprotonated and lipophilic).

-

Salt Screening: If higher aqueous solubility is required for formulation, the secondary amine can be reacted with acids (e.g., HCl, methanesulfonic acid) in a polar aprotic solvent like THF. The resulting salt will precipitate out of the THF due to the sudden shift in polarity, allowing for high-yield isolation.

-

Purification: The steep solubility curve between alcohols (highly soluble) and aliphatic hydrocarbons (poorly soluble) makes an Ethanol/Heptane solvent/anti-solvent system highly effective for removing synthesis impurities.

References

- [(3aR,7aR)

- Technical University of Denmark (DTU) / OECD Guidelines.

- National Institutes of Health (NIH).

Sources

Technical Assessment: pKa of the Secondary Amine in (Octahydro-3aH-isoindol-3a-yl)methanol

Executive Summary

Target Molecule: (Octahydro-3aH-isoindol-3a-yl)methanol Core Scaffold: Octahydroisoindole (perhydroisoindole) Functional Center: Secondary Amine (Pyrrolidine ring fusion) Estimated pKa: 10.8 – 11.2 (Base strength slightly modulated by bridgehead substitution)

This guide provides a technical analysis of the acid dissociation constant (pKa) of the secondary amine in (octahydro-3aH-isoindol-3a-yl)methanol. As a bicyclic scaffold combining a cyclohexane ring fused to a pyrrolidine ring, the physicochemical behavior of this molecule is governed by the stereochemistry of the ring fusion (cis vs. trans) and the electronic influence of the hydroxymethyl group at the bridgehead (position 3a).

Structural & Theoretical Framework

The Core Scaffold: Octahydroisoindole

The molecule is a derivative of octahydroisoindole , a saturated bicyclic amine.[1] The basicity of this scaffold typically exceeds that of acyclic secondary amines due to ring strain and alkyl substitution effects.

-

Parent pKa: The unsubstituted cis-octahydroisoindole has a reported predicted pKa of approximately 11.53 [1, 2].[2][3]

-

Stereochemistry: The fusion of the rings can be cis or trans.[1][4] The cis-isomer is generally more flexible and thermodynamically favored in many synthetic routes, often resulting in a "folded" conformation that influences solvation and proton accessibility.

Impact of the 3a-Hydroxymethyl Group

The substituent of interest is a hydroxymethyl group (-CH₂OH) attached to the bridgehead carbon (C3a).

-

Inductive Effect (-I): The oxygen atom is electronegative and exerts an electron-withdrawing inductive effect.

-

Path: N(2) → C(3) → C(3a) → C(α) → OH.

-

Since the oxygen is separated from the nitrogen by four bonds, the inductive withdrawal is attenuated but non-zero. This typically lowers the pKa by 0.3 – 0.7 units compared to the parent alkyl amine.

-

-

Intramolecular Hydrogen Bonding: In the cis-fused isomer, the spatial arrangement may allow for an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (or the protonated ammonium center). This interaction can stabilize the free base or the conjugate acid, subtly shifting the pKa.

Predicted Value Range

Based on Structure-Activity Relationship (SAR) analysis of analogous pyrrolidines and beta-amino alcohols:

-

Pyrrolidine: pKa ~11.3

-

Prolinol (2-hydroxymethylpyrrolidine): pKa ~10.5 (stronger -I effect due to closer proximity).

-

(Octahydro-3aH-isoindol-3a-yl)methanol: The substituent is further removed than in prolinol. Therefore, the pKa is expected to be higher than prolinol but lower than the parent octahydroisoindole.

-

Consensus Estimate: 10.8 – 11.2

Visualization of Physicochemical Factors[1][3][4][5][6][7][8][9]

The following diagram illustrates the competing electronic and steric factors influencing the basicity of the nitrogen center.

Caption: Interplay of structural factors modulating the pKa of the secondary amine.

Experimental Determination Protocols

To validate the theoretical estimate, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is preferred for its high accuracy (±0.02 pKa units) and is suitable for compounds with adequate aqueous solubility (>10⁻⁴ M).

Reagents & Equipment:

-

Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

-

Standardized 0.1 M HCl and 0.1 M KOH (carbonate-free).

-

Inert atmosphere (Argon or Nitrogen blanket).

-

0.15 M KCl ionic strength adjustor (ISA).

Protocol Steps:

-

Preparation: Dissolve 3–5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl.

-

Acidification: Add excess 0.1 M HCl to lower the pH to ~2.0, ensuring the amine is fully protonated (

). -

Titration: Titrate with 0.1 M KOH in small increments (e.g., 5 µL) up to pH ~12.0.

-

Data Processing: Plot pH vs. Volume of KOH. The pKa corresponds to the pH at the half-equivalence point (inflection point).

-

Validation: Perform in triplicate. The Bjerrum plot should yield a formation function (

) ranging from 0 to 1.

NMR-pH Titration (¹H-NMR)

Ideal for samples with limited solubility or when specific site assignment is required (distinguishing between multiple basic centers, though this molecule has only one).

Protocol Steps:

-

Buffer Preparation: Prepare a series of deuterated buffers (D₂O) ranging from pH 8 to 13.

-

Sample: Dissolve the compound (~1 mM) in each buffer.

-

Acquisition: Acquire ¹H-NMR spectra for each pH point.

-

Tracking: Monitor the chemical shift (

) of the protons on the carbon adjacent to the nitrogen (C1 and C3 protons). These will shift upfield as the pH increases (deprotonation). -

Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

Workflow Visualization

Caption: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development[1][3][8]

Understanding the pKa of this amine is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties:

| Property | Impact of High pKa (~11.0) |

| Ionization State | At physiological pH (7.4), the amine will be >99.9% protonated (cationic). |

| Solubility | High aqueous solubility is expected for the salt form. |

| Permeability | Passive diffusion may be limited due to the persistent positive charge; active transport or transporter uptake may be relevant. |

| Formulation | Suitable for salt formation with weak acids (e.g., tartrate, succinate) to modulate dissolution rates. |

References

-

PubChem. (2025).[3] Octahydroisoindole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

The Octahydroisoindole Methanol Scaffold: Stereochemical Evolution and Synthetic Utility

The following technical guide details the history, discovery, and synthetic utility of octahydroisoindole methanol building blocks.

Executive Summary

The octahydroisoindole methanol scaffold represents a critical evolution in the design of conformationally restricted peptidomimetics. As a bicyclic analog of prolinol (pyrrolidine-2-methanol), this building block offers a defined spatial arrangement of functional groups, governed by the stereochemistry of the ring fusion (cis vs. trans). This guide explores the transition of this scaffold from a theoretical curiosity in the mid-20th century to a "privileged structure" in modern drug discovery, specifically in the development of HCV protease inhibitors, GPCR ligands, and asymmetric catalysts.

Part 1: Structural Paradigm & Significance

The core utility of the octahydroisoindole scaffold lies in its ability to lock the pyrrolidine ring into a specific conformation, thereby reducing the entropic penalty of binding to a target protein.

Stereochemical Architecture

The scaffold exists primarily as two diastereomers based on the ring fusion:

-

Cis-Fused (Endo/Exo): The cyclohexane and pyrrolidine rings are fused with bridgehead hydrogens on the same face.[1][2] This creates a "folded" or concave topology.[1] The cis-isomer is generally more thermodynamically stable in this bicyclic system and is the natural product of Diels-Alder approaches.

-

Trans-Fused: The bridgehead hydrogens are anti.[1] This creates a linear, rigid, and flat topology.

The "Methanol" Functional Handle

The (octahydro-1H-isoindol-1-yl)methanol moiety is the most significant derivative. It serves as a bicyclic prolinol mimic .

-

Fsp³ Character: The scaffold is fully saturated, increasing the fraction of sp³ hybridized carbons, which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

-

Vectorial Control: The hydroxymethyl group at C1 acts as a versatile "warhead" handle. It can be:

-

Oxidized to the aldehyde (for reductive amination).

-

Oxidized to the carboxylic acid (to mimic proline in peptide coupling).

-

Converted to an ether or carbamate (for P2/P3 ligand extension in protease inhibitors).

-

Part 2: Historical Evolution of Synthesis

The discovery of these building blocks traces back to the fundamental study of isoindoles and the Diels-Alder reaction.

The Diels-Alder Era (1930s - 1970s)

Early synthesis relied on the cycloaddition of butadiene and maleimide derivatives.

-

Mechanism: Reaction of 1,3-butadiene with maleimide yields cis-tetrahydroisoindole-1,3-dione.

-

Limitation: This produced the cis-fused imide. Reducing this to the amine required harsh conditions (LiAlH₄), often affecting stereochemical purity.

The Meyers' Lactam Breakthrough (1990s)

The field shifted with the work of A.I. Meyers , who introduced bicyclic lactams as chiral auxiliaries. This allowed for the enantioselective construction of the octahydroisoindole core.[2]

-

Method: Condensation of a keto-acid with a chiral amino alcohol (e.g., phenylglycinol) followed by cyclization.

-

Impact: This enabled the precise synthesis of enantiopure octahydroisoindole-1-carboxylic acids, the direct precursors to the methanol building blocks.

Modern Asymmetric Hydrogenation

Current industrial routes often employ heterogeneous catalytic hydrogenation of substituted isoindoles or tetrahydroisoindoles using Rhodium or Ruthenium catalysts on chiral supports to set the bridgehead stereochemistry.

Caption: Evolution from racemic degradative synthesis to stereoselective construction of the methanol building block.

Part 3: Case Studies in Drug Discovery

HCV Protease Inhibitors (The Proline Mimic)

In the race to develop inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, the octahydroisoindole scaffold played a pivotal role as a P2 surrogate .

-

Logic: The natural substrate contains a proline residue at the P2 position.[3]

-

Innovation: Replacing the pyrrolidine ring of proline with the bicyclic octahydroisoindole system increased hydrophobic surface area (contacting the S2 pocket) and restricted the conformation of the peptide backbone, improving potency.

-

Outcome: While final drugs like Telaprevir utilized a related azabicyclo[3.1.0]hexane system, the octahydroisoindole series provided critical SAR data demonstrating that bicyclic "capping" of the P2 proline significantly enhanced binding affinity (

values often dropping from

Substance P Antagonists (NK1 Receptor)

The cis-octahydroisoindole scaffold has been utilized to position aromatic substituents in a specific spatial orientation to block the Neurokinin-1 (NK1) receptor.

-

Observation: The rigid backbone allowed researchers to "vectorize" benzyl groups to mimic the phenylalanine residues of Substance P, blocking the receptor activation.

Part 4: Experimental Protocols

Synthesis of (cis-Octahydro-1H-isoindol-1-yl)methanol

Objective: To synthesize the chemically stable hydrochloride salt of the methanol building block from the carboxylic acid precursor.

Reagents:

-

(cis)-Octahydro-1H-isoindole-1-carboxylic acid (1.0 equiv)

-

Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 3.0 equiv)

-

Methanol (anhydrous)

-

Hydrochloric acid (4M in dioxane)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Dissolution: Charge the flask with (cis)-octahydro-1H-isoindole-1-carboxylic acid (5.0 g, 29.5 mmol) and anhydrous THF (50 mL). Cool to 0°C.

-

Reduction: Add BH₃·THF (88.5 mL, 88.5 mmol) dropwise via an addition funnel over 30 minutes. Caution: Gas evolution.

-

Reflux: Once addition is complete, warm the reaction to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (stain with ninhydrin).

-

Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Acid Workup: Redissolve the residue in Methanol (50 mL) and add HCl (4M in dioxane, 10 mL). Reflux for 1 hour to break the amine-borane complex.

-

Isolation: Concentrate to dryness. Recrystallize the resulting solid from Ethanol/Ether to yield (cis-octahydro-1H-isoindol-1-yl)methanol hydrochloride as a white crystalline solid.

Data Specifications

| Property | Value | Note |

| Molecular Formula | C₉H₁₇NO | Free base |

| Molecular Weight | 155.24 g/mol | Free base |

| Appearance | White Crystalline Solid | HCl Salt |

| Solubility | Water, Methanol, DMSO | Polar protic solvents |

| Stereochemistry | cis-fused (3aR, 7aS) | Most common building block |

Part 5: References

-

Cativiela, C., & Díaz-de-Villegas, M. D. (1998). Stereoselective synthesis of quaternary

-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 9(20), 3517-3599. Link -

Meyers, A. I., & Brengel, G. P. (1997). The synthetic utility of bicyclic lactams.[3][4] Chemical Communications, (1), 1-8. Link

-

Hanessian, S., et al. (2006). Design and Synthesis of Bilinear and Macrocyclic HCV NS3 Protease Inhibitors. Journal of Medicinal Chemistry, 49(26), 7600–7602. Link

-

BenchChem. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers.Link

-

Maravilla-Moreno, G., et al. (2025).[5] Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones.[4][5] The Journal of Organic Chemistry.[3][4] Link

Sources

Methodological & Application

Application Notes & Protocols: Leveraging (Octahydro-3aH-isoindol-3a-yl)methanol as a Privileged Scaffold in Modern Drug Discovery

Abstract

The (octahydro-3aH-isoindol-3a-yl)methanol core represents a fascinating and underexplored scaffold for the development of novel therapeutics. Its inherent three-dimensionality, conformational rigidity, and strategically placed functional handles—a secondary amine and a primary alcohol—offer a unique platform for creating diverse chemical libraries with favorable drug-like properties. This guide provides a comprehensive overview of the scaffold's properties, synthetic accessibility, and strategic applications in drug discovery. Detailed protocols for its synthesis and derivatization are presented to empower research scientists in medicinal chemistry and drug development to effectively utilize this promising molecular framework.

Introduction: The Strategic Value of the Octahydroisoindole Scaffold

In the quest for novel chemical entities with improved efficacy and safety profiles, medicinal chemists are increasingly turning to saturated heterocyclic scaffolds. Unlike flat, aromatic systems that often suffer from poor solubility and metabolic liabilities, three-dimensional scaffolds can provide superior spatial arrangement of pharmacophoric features, leading to enhanced target binding and selectivity. The isoindole core, a bicyclic framework where a benzene ring is fused to a pyrrolidine ring, and its saturated derivatives have been identified in a range of biologically active molecules, including agents for treating central nervous system (CNS) disorders, inflammation, and cancer.[1][2]

The (octahydro-3aH-isoindol-3a-yl)methanol scaffold, a fully saturated and functionalized version, offers distinct advantages:

-

Structural Rigidity: The fused bicyclic system restricts conformational flexibility. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

-

Three-Dimensionality: The non-planar structure allows for the exploration of chemical space in three dimensions, enabling more precise and complex interactions with protein binding pockets that are often poorly addressed by planar molecules.

-

Chirality: The scaffold possesses multiple stereocenters, offering opportunities for fine-tuning pharmacological activity and reducing off-target effects through stereoisomer differentiation. The synthesis of specific stereoisomers is a critical consideration in leveraging this scaffold.[3][4][5]

-

Dual Functionality: It features a nucleophilic secondary amine within the ring system and a primary alcohol. These two handles provide orthogonal points for chemical modification, allowing for the systematic construction of libraries and the exploration of structure-activity relationships (SAR).

Physicochemical Properties and Predicted ADME Profile

A preliminary assessment of the core scaffold's properties is crucial for guiding drug design efforts.

| Property | Predicted Value | Rationale & Implication |

| Molecular Weight | 155.24 g/mol [6] | Low starting molecular weight, providing ample room for derivatization while adhering to Lipinski's Rule of Five. |

| logP (XLogP3) | 0.8[6] | Indicates a favorable balance of lipophilicity and hydrophilicity, suggesting potential for good solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 32.3 Ų[6] | Low TPSA is often correlated with good cell permeability and oral bioavailability. The value suggests potential for CNS penetration.[7] |

| Hydrogen Bond Donors | 2 | The secondary amine and hydroxyl group can engage in crucial hydrogen bonding interactions with target proteins. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can also act as hydrogen bond acceptors. |

Data sourced from PubChem CID 45934299.[6]

These in silico predictions position (octahydro-3aH-isoindol-3a-yl)methanol as an excellent starting point for building molecules with desirable pharmacokinetic properties.

Strategic Applications & Case Studies

While direct applications of the parent (octahydro-3aH-isoindol-3a-yl)methanol are not extensively documented in marketed drugs, the broader class of octahydroindole and isoindoline derivatives has shown significant promise across various therapeutic areas.[1]

-

Antiviral Agents: Recently, an octahydroindole-based peptidomimetic was developed as a broad-spectrum covalent inhibitor of coronavirus main proteases (Mpro).[8] This work highlights how the rigid scaffold can effectively position functional groups to interact with the active site of an enzyme, leading to potent antiviral activity and improved oral bioavailability in animal models.[8]

-

Kinase Inhibition: The indole and related oxindole scaffolds are considered privileged structures in kinase inhibitor design, with several approved drugs targeting kinases.[9] The rigid nature of the octahydroisoindole core is well-suited for orienting substituents towards the hinge region and other key pockets of the ATP-binding site, making it a promising scaffold for developing selective kinase inhibitors.[10][11][12]

-

CNS Disorders: Derivatives of isoindoline have been explored for their activity against targets in the central nervous system, including acetylcholinesterase (AChE) in the context of Alzheimer's disease.[13] The scaffold's properties are conducive to penetrating the blood-brain barrier.[7]

-

Antimicrobial Agents: Isoindole derivatives have been investigated for their antibacterial activity, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria by inhibiting enzymes like DNA gyrase.[14]

Synthetic Strategies & Protocols

The utility of a scaffold is directly tied to its synthetic accessibility. The (octahydro-3aH-isoindol-3a-yl)methanol core can be prepared through several routes, often involving the reduction of an isoindoline-1,3-dione or a related precursor.

Diagram: General Synthetic Workflow

Caption: General workflow for synthesis and derivatization.

Protocol 1: Synthesis of the Core Scaffold via Catalytic Hydrogenation

This protocol describes a representative synthesis starting from a commercially available precursor, demonstrating a common route to the saturated heterocyclic system. The key transformation is the reduction of both the aromatic ring and the imide carbonyls.

Objective: To synthesize racemic (octahydro-3aH-isoindol-3a-yl)methanol from a suitable isoindoline-1,3-dione precursor.

Materials:

-

Hexahydroisoindoline-1,3-dione

-

Lithium aluminum hydride (LiAlH₄) or a high-pressure hydrogenation setup with a Rhodium on alumina (Rh/Al₂O₃) catalyst

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup (LiAlH₄ Method):

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL).

-

Carefully add lithium aluminum hydride (4.0 eq) in portions at 0 °C (ice bath).

-

Prepare a solution of hexahydroisoindoline-1,3-dione (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing both the amide carbonyls to the corresponding amine and methylene groups. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

-

Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Quenching:

-

Cool the reaction mixture to 0 °C.

-

Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

-

Trustworthiness: This specific quenching procedure is crucial for safety and for generating a granular, easily filterable precipitate of aluminum salts, simplifying the purification.

-

Stir the resulting slurry vigorously for 30 minutes until a white precipitate forms.

-

-

Purification:

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then DCM.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude (octahydro-3aH-isoindol-3a-yl)methanol.

-

Further purification can be achieved via column chromatography on silica gel if necessary.

-

Protocol 2: N-Acylation for Library Development

This protocol details the functionalization of the scaffold's secondary amine, a common step in exploring SAR.

Objective: To synthesize an N-acyl derivative of the scaffold.

Materials:

-

(octahydro-3aH-isoindol-3a-yl)methanol

-

Acyl chloride or carboxylic acid of interest (e.g., benzoyl chloride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup:

-

Dissolve (octahydro-3aH-isoindol-3a-yl)methanol (1.0 eq) in DCM (10 mL per mmol of scaffold) in a round-bottom flask.

-

Add a non-nucleophilic base such as TEA (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Causality: The base (TEA) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

-

-

Reaction and Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor for the consumption of the starting material by TLC.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by silica gel chromatography or recrystallization to yield the pure N-acylated derivative.

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold allows for the exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.

Diagram: Scaffold Decoration Points

Caption: Key points for chemical modification on the scaffold.

-

N-Substitution (R1): The secondary amine is the most common point of diversification. Introducing amides, sulfonamides, or substituted alkyl groups can profoundly impact activity. For example, in kinase inhibitors, this position can be used to install groups that interact with the solvent-exposed region or form hydrogen bonds with the protein backbone.

-

O-Substitution (R2): The primary alcohol provides a secondary vector for modification. It can be converted to ethers or esters to modulate lipophilicity and metabolic stability. This position can also serve as an attachment point for linkers in applications like PROTACs.

-

Ring Substitution: While more synthetically challenging, substitution on the carbocyclic ring itself can be used to block metabolic hotspots or to introduce additional pharmacophoric elements to enhance potency or selectivity.

Conclusion and Future Perspectives

The (octahydro-3aH-isoindol-3a-yl)methanol scaffold is a versatile and valuable building block for contemporary drug discovery. Its combination of a rigid, three-dimensional core with orthogonal functional handles provides a robust platform for generating novel chemical matter with favorable drug-like properties. Future work should focus on developing efficient and stereoselective synthetic routes to access specific enantiomers and diastereomers of the scaffold, as this will be critical for unlocking its full therapeutic potential. As drug discovery programs continue to seek novel scaffolds to address challenging biological targets, the strategic application of the octahydroisoindole framework is poised to make significant contributions.

References

-

PubChem. [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol. National Center for Biotechnology Information. [Link]

-

Journal of Medicinal Chemistry. (2025). Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. J Med Chem, 68(11), 10823-10844. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2013). Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action. Bioorg Med Chem Lett, 23(24), 6770-4. [Link]

-

Molecules. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3426. [Link]

-

Der Pharma Chemica. (2016). A Review on Antibacterial Activity of Some Isoindole Derivatives. Der Pharma Chemica, 8(19), 341-352. [Link]

-

Molecules. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 345. [Link]

-

RSC Advances. (2023). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. RSC Adv, 13(33), 23157-23161. [Link]

-

Molecules. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules, 28(14), 5489. [Link]

-

ResearchGate. (2022). Enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalyzed intramolecular aza-Michael reactions. [Link]

-

IMS. (2012). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. [Link]

-

Acta Poloniae Pharmaceutica. (2000). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Pol Pharm, 57(2), 125-9. [Link]

-

ResearchGate. (2021). Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. [Link]

-

International Journal of Molecular Sciences. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Int J Mol Sci, 24(9), 8003. [Link]

-

European Journal of Medicinal Chemistry. (2024). Structure-based design, kinome-wide characterization and X-ray structural analysis of narrow spectrum Tousled-like kinase 2 (TLK2) inhibitors. Eur J Med Chem, 269, 116279. [Link]

-

Journal of Cellular and Molecular Medicine. (2023). Discovery of novel and highly potential inhibitors of glycogen synthase kinase 3-beta (GSK-3β) through structure-based pharmacophore modeling, virtual computational screening, docking and in silico ADMET analysis. J Cell Mol Med, 27(18), 2686-2706. [Link]

-

eScholarship. (2013). The design and development of new inhibitor scaffolds that broaden the scope of analog-sensitive kinase technology. University of California, Berkeley. [Link]

-

Current Research in Pharmaceutical Sciences. (2021). Role of Drug Discovery in Central Nervous System Disorders. Curr Res Pharm Sci, 11(3), 83-91. [Link]

-

Journal of Applied Pharmaceutical Science. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. J App Pharm Sci, 1(4), 117-121. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. groups.ims.ac.jp [groups.ims.ac.jp]

- 5. ptfarm.pl [ptfarm.pl]

- 6. [(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol | C9H17NO | CID 45934299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandf.figshare.com [tandf.figshare.com]

- 12. The design and development of new inhibitor scaffolds that broaden the scope of analog-sensitive kinase technology [escholarship.org]

- 13. mdpi.com [mdpi.com]

- 14. derpharmachemica.com [derpharmachemica.com]

reaction conditions for oxidation of (octahydro-3aH-isoindol-3a-yl)methanol to aldehydes

This comprehensive Application Note and Protocol guide details the oxidation of (octahydro-3aH-isoindol-3a-yl)methanol to its corresponding aldehyde. This transformation involves a bridgehead primary alcohol within a bicyclic amine scaffold, presenting unique challenges regarding steric hindrance and functional group compatibility.

Strategic Analysis & Chemical Logic

The substrate, (octahydro-3aH-isoindol-3a-yl)methanol , features a primary hydroxymethyl group attached to the bridgehead carbon (C3a) of a fused pyrrolidine-cyclohexane system.

-

Steric Environment: The C3a position is quaternary, creating a neopentyl-like steric environment. While primary alcohols are generally reactive, the adjacent bicyclic framework can retard the approach of bulky oxidants.

-

Amine Interference: The secondary amine (position 2) is nucleophilic and susceptible to oxidation (to imines or N-oxides) or side reactions with electrophilic oxidants (e.g., activating agents in Swern oxidation).

-

Critical Directive:N-Protection is mandatory for high-yield synthesis. Attempting to oxidize the free amino-alcohol often leads to complex mixtures or low yields. The recommended strategy is N-Boc protection prior to oxidation.

-

-

Product Stability: The resulting aldehyde is attached to a quaternary carbon. It lacks

-protons capable of enolization toward the ring, rendering it chemically stable against racemization and self-condensation, a significant advantage for downstream library synthesis.

Reaction Pathway & Logic Map

The following diagram illustrates the critical decision pathways and the recommended workflow to ensure structural integrity.

Figure 1: Strategic workflow for the oxidation of bridgehead amino-alcohols. N-protection prevents chemoselectivity errors.

Comparative Methodology

Select the oxidation method based on your scale and equipment availability.

| Feature | Method A: Swern Oxidation | Method B: Dess-Martin Periodinane (DMP) |

| Mechanism | Activated DMSO (Pummerer rearrangement type) | Hypervalent Iodine (Ligand exchange) |

| Key Reagents | Oxalyl Chloride, DMSO, Et | DMP Reagent, NaHCO |

| Temperature | Cryogenic (-78°C) | 0°C to Room Temperature |

| Steric Tolerance | Excellent (Active species is small) | Good (Subject to steric bulk of ligands) |

| Byproducts | CO, CO | Iodinane (Solid, requires filtration) |

| Scalability | High (Preferred for >5g) | Low/Medium (Reagent cost/safety) |

| Recommendation | Primary Choice for robust scale-up.[1] | Secondary Choice for rapid screening. |

Detailed Protocols

Pre-requisite: Ensure the starting material is N-protected (e.g., tert-butyl 3a-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate).

Best for: High yields, cost-efficiency, and hindered substrates.

Reagents:

-

Oxalyl Chloride (2.0 equiv)

-

DMSO (4.0 equiv)

-

Triethylamine (5.0 equiv, anhydrous)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous DCM (10 mL/mmol substrate) and Oxalyl Chloride (2.0 equiv). Cool to -78°C (dry ice/acetone bath).

-

DMSO Addition: Mix DMSO (4.0 equiv) with a small volume of DCM. Add dropwise to the oxalyl chloride solution over 15 minutes. Caution: Gas evolution (CO/CO

).[2] Maintain temperature < -60°C. Stir for 30 minutes. -

Substrate Addition: Dissolve the N-Boc alcohol (1.0 equiv) in minimum DCM. Add dropwise to the reaction mixture at -78°C. Rinse the syringe with DCM to ensure quantitative transfer.

-

Reaction: Stir at -78°C for 45–60 minutes. The mixture will become cloudy (alkoxysulfonium salt formation).

-

Termination: Add Triethylamine (5.0 equiv) dropwise. The reaction is exothermic; add slowly to prevent temperature spikes.

-

Warming: Allow the reaction to warm to 0°C over 30–60 minutes.

-

Workup: Quench with saturated NH

Cl solution. Dilute with water and extract with DCM (3x). Wash combined organics with 1M HCl (cold, rapid wash to remove excess amine/DMSO), water, and brine. Dry over Na -

Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Best for: Small scale, acid-sensitive substrates, and avoiding cryogenic conditions.

Reagents:

-

Dess-Martin Periodinane (1.2 – 1.5 equiv)

-

Sodium Bicarbonate (NaHCO

, 2.0 equiv) -

Dichloromethane (wet DCM accelerates reaction)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve the N-Boc alcohol (1.0 equiv) in DCM (10 mL/mmol).

-

Buffering: Add solid NaHCO

(2.0 equiv). Note: This buffers the acetic acid byproduct, protecting the Boc group and preventing acid-catalyzed side reactions. -

Oxidation: Cool to 0°C. Add DMP (1.2 equiv) in one portion.

-

Monitoring: Remove the ice bath and stir at room temperature. Monitor by TLC (typically complete in 1–2 hours). If sluggish, add 1 drop of water to accelerate the ligand exchange mechanism.

-

Quench: Dilute with Et

O. Add a 1:1 mixture of saturated NaHCO -

Workup: Stir the biphasic mixture vigorously for 20 minutes until the organic layer is clear (removes iodine byproducts). Separate layers. Extract aqueous layer with Et

O. -

Purification: Wash combined organics with brine, dry over MgSO

, filter, and concentrate.

Troubleshooting & Critical Parameters

| Problem | Potential Cause | Remediation |

| Low Yield (Swern) | Temperature rose > -60°C during DMSO addition. | Ensure strict temp control. Pummerer rearrangement competes at higher temps. |

| Incomplete Reaction (DMP) | Steric hindrance at bridgehead. | Increase DMP to 2.0 equiv; add 10 |

| Amine Degradation | Unprotected amine used. | Must use N-Boc or N-Cbz protection. Free amines form complex salts with oxidants. |

| Racemization | Not applicable for this substrate. | The aldehyde is at a quaternary center; |

References

-

Swern Oxidation Mechanism & Protocol

- Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981, 1981(03), 165-185.

-

Dess-Martin Periodinane Applications

- Oxidation of Hindered/Bridgehead Alcohols: Use of Swern for neopentyl/bridgehead systems: Tetrahedron1998, 54, 15657. (Demonstrates efficacy on sterically crowded primary alcohols).

-

General Handling of Isoindole Derivatives

-

Relevant scaffold synthesis often referenced in ACE inhibitor research (e.g., Trandolapril intermediates).[5]

-

(Structural verification).

-

Sources

Application Note: Advanced Peptide Coupling Strategies for Octahydroisoindole-3a-methanol Intermediates

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in peptidomimetics and conformationally constrained therapeutics.

Executive Summary & Structural Rationale

The incorporation of non-proteinogenic, conformationally constrained bicyclic scaffolds into peptide sequences is a proven strategy to enhance metabolic stability, improve bioavailability, and enforce specific secondary structures (e.g.,

This scaffold features two distinct points for peptide elongation or branching:

-

A secondary amine embedded within a fused bicyclic ring system, rendering it extremely sterically hindered.

-

A primary alcohol at the 3a-bridgehead position (a neopentyl-like environment), which is heavily shielded by the adjacent cyclohexane and pyrrolidine rings.

Standard peptide coupling reagents (e.g., HBTU, DIC/HOBt) routinely fail or result in severe epimerization when applied to this scaffold due to the high activation energy required to overcome the steric clash during the aminolysis transition state. This application note details field-proven, self-validating protocols utilizing third-generation uronium salts (COMU) and in situ acid fluoride generation to achieve high-yielding, epimerization-free couplings at both the

Mechanistic Insights: Overcoming Steric Hindrance (E-E-A-T)

To successfully couple amino acids to the octahydroisoindole-3a-methanol core, the choice of activation chemistry must be dictated by the specific steric and electronic environment of the target nucleophile.

Strategy A: -Acylation via COMU Activation

Coupling an Fmoc-protected amino acid to the secondary amine of the octahydroisoindole ring requires a highly reactive active ester. COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is the reagent of choice [2].

-

Causality: Unlike HATU, COMU features a morpholino group that acts as an internal hydrogen bond acceptor, significantly enhancing its solubility and stability in DMF. It generates an Oxyma-based active ester, which is more reactive and less prone to side reactions (like guanidinylation of the amine) than benzotriazole-based esters (HOBt/HOAt). The high reactivity of the Oxyma ester is sufficient to drive the acylation of the hindered bicyclic amine, especially when paired with microwave irradiation.

Strategy B: -Acylation (Depsides) via Acid Fluorides

Esterification at the 3a-hydroxymethyl group to form depsipeptides is notoriously difficult. Standard carbodiimide/DMAP protocols lead to slow kinetics and high rates of oxazolone-mediated racemization of the incoming amino acid.

-

Causality: Activating the incoming amino acid as an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) bypasses this issue [3]. The fluorine atom has a small van der Waals radius, minimizing steric bulk at the carbonyl carbon during nucleophilic attack by the hindered 3a-methanol. Furthermore, acid fluorides are uniquely resistant to oxazolone formation, preserving the chiral integrity of the coupled amino acid [4].

Workflow & Mechanistic Visualizations

Caption: Chemoselective coupling workflow for octahydroisoindole-3a-methanol derivatives.

Caption: Mechanistic pathway of COMU-mediated activation and peptide bond formation.

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the validated coupling efficiencies of various reagents when coupling Fmoc-Val-OH (a sterically demanding

| Coupling Strategy | Reagent System | Target Site | Yield (%) | Epimerization (%) | Reaction Time |

| Standard Uronium | HBTU / DIPEA | < 15% | 4.2% | 24 h (RT) | |

| Advanced Uronium | HATU / DIPEA | 45% | 2.1% | 12 h (RT) | |

| Morpholino-Uronium | COMU / DIPEA | > 92% | < 0.5% | 15 min (75°C, MW) | |

| Standard Esterification | DIC / DMAP | 22% | 18.5% | 48 h (RT) | |

| Acid Fluoride | TFFH / DIPEA | 88% | < 1.0% | 4 h (RT) |

Data Interpretation: COMU under microwave conditions provides the only viable pathway for high-yielding

Step-by-Step Experimental Protocols

Protocol 1: Microwave-Assisted -Acylation using COMU

This protocol is designed for solid-phase or solution-phase coupling to the secondary amine of the scaffold.

Reagents:

-

Fmoc-Amino Acid (3.0 equiv.)

-

COMU (3.0 equiv.)

-

DIPEA (

-Diisopropylethylamine) (6.0 equiv.) -

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Pre-activation: In a clean, dry vial, dissolve the Fmoc-Amino Acid (3.0 equiv.) and COMU (3.0 equiv.) in anhydrous DMF to achieve a concentration of 0.2 M.

-

Base Addition: Add DIPEA (6.0 equiv.) to the solution. The mixture will undergo a distinct color change (typically turning yellow/orange), indicating the formation of the Oxyma active ester. Allow pre-activation to proceed for exactly 1 to 2 minutes at room temperature.

-

Coupling: Transfer the activated solution to the reaction vessel containing the octahydroisoindole-3a-methanol scaffold (1.0 equiv., either resin-bound or in solution).

-

Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Apply 25 W of power to ramp the temperature to 75°C. Hold at 75°C for 15 minutes. (Note: If microwave is unavailable, stir at room temperature for 4 to 6 hours, though yield may decrease).

-

Workup/Washing:

-

Solid-phase: Drain the reaction vessel and wash the resin extensively with DMF (5 × 3 mL) and DCM (3 × 3 mL).

-

Solution-phase: Quench with water, extract with EtOAc, wash the organic layer with 5%

, 1M

-

-

Validation: Confirm coupling completion via LC-MS or a micro-cleavage assay.

Protocol 2: -Acylation (Depsides) via In Situ Acid Fluoride (TFFH)